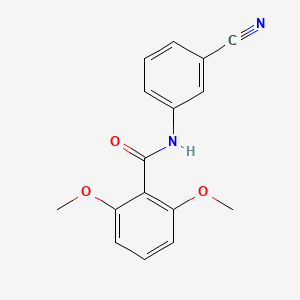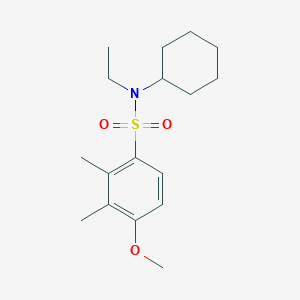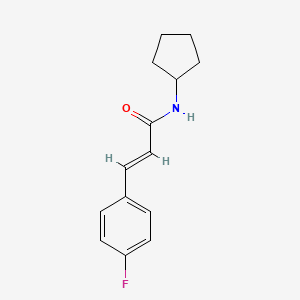![molecular formula C18H14Cl2O3 B5849345 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that belongs to the chromenone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of bioconjugation. DBCO is a versatile compound that can be used to link biomolecules, such as proteins, peptides, and nucleic acids, to various surfaces and materials.
Wirkmechanismus
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one functions as a bioorthogonal chemical handle, meaning that it can react specifically with other bioorthogonal reagents without interfering with biological processes. This is due to the fact that 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one does not react with any endogenous biomolecules in biological systems. The reaction between 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one and other bioorthogonal reagents, such as azides or alkynes, is a copper-free click reaction that forms a stable triazole linkage.
Biochemical and Physiological Effects:
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has no known biochemical or physiological effects on its own. However, when it is used as a bioconjugation reagent, the attached biomolecule may exhibit certain effects depending on its nature and location.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several advantages as a bioconjugation reagent. It is highly specific and can react with other bioorthogonal reagents without interfering with biological processes. It is also stable and easy to handle. However, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has some limitations, including its relatively high cost and the need for specialized equipment to perform the bioconjugation reaction.
Zukünftige Richtungen
There are several future directions for the use of 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of targeted drug delivery systems. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link drugs to targeting molecules, such as antibodies or peptides, allowing for more precise drug delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link biomolecules to various surfaces, allowing for the detection of specific molecules in complex biological samples. Finally, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may have applications in the development of new imaging agents for in vivo imaging of biological processes.
Synthesemethoden
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzyl alcohol with 4,7-dimethylcoumarin in the presence of a base catalyst. Another method involves the reaction of 2,6-dichlorobenzyl chloride with 4,7-dimethylcoumarin in the presence of a base and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been widely used in scientific research as a bioconjugation reagent. It can be used to link biomolecules to various surfaces, including nanoparticles, microspheres, and magnetic beads. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can also be used to label biomolecules with fluorescent dyes or other imaging agents, allowing for visualization and tracking of these molecules in vivo.
Eigenschaften
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-6-15(18-11(2)8-17(21)23-16(18)7-10)22-9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQYTGOFLTBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)

![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
